Boc-Arg(NO2)-OH

Catalog No.
S662290
CAS No.
2188-18-3
M.F
C11H21N5O6
M. Wt
319.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(NO2)-OH

CAS Number

2188-18-3

Product Name

Boc-Arg(NO2)-OH

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C11H21N5O6

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1

InChI Key

OZSSOVRIEPAIMP-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Synonyms

Boc-Arg(NO2)-OH;2188-18-3;n-boc-n'-nitro-l-arginine;(S)-2-((tert-Butoxycarbonyl)amino)-5-(3-nitroguanidino)pentanoicacid;SBB064181;n2-(tert-butoxycarbonyl)-n5-(n-nitrocarbamimidoyl)-l-ornithine;Nalpha-Boc-Nomega-nitro-L-arginine;C11H21N5O6;EINECS218-580-0;PubChem12925;Boc-L-Arginine(Nitro);N-Boc-Arg(NO2);AC1Q5XNS;AC1L2O4L;BOC-L-Arg(NO2)-OH;MLS006011690;15470_ALDRICH;BOC-ARGININE(NO2)-OH;SCHEMBL7424943;N|A-Boc-N|O-nitro-L-arginine;SCHEMBL13194551;15470_FLUKA;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(nitroamino)methyl)-;MolPort-000-146-167;OZSSOVRIEPAIMP-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]

Peptide Synthesis:

The primary application of Boc-Arg(NO2)-OH lies in the field of peptide synthesis. Its most common use is as a building block for the construction of peptides containing the nitroarginine (NO2-Arg) moiety. The "Boc" group protects the N-terminus (amino group) of the molecule, while the nitro group modifies the side chain of the arginine residue. This allows for controlled incorporation of the NO2-Arg unit into peptide sequences during solid-phase peptide synthesis [, ].

Studying Nitric Oxide (NO) Signaling:

Boc-Arg(NO2)-OH can be used as a tool to study the role of nitric oxide (NO) signaling in various biological processes. NO is a crucial signaling molecule involved in diverse physiological functions, including vasodilation, immune response, and neurotransmission. The nitro group in Boc-Arg(NO2)-OH can be enzymatically converted to NO by certain enzymes, enabling researchers to investigate the effects of NO release in cell culture models or isolated systems [].

Investigating Protein-Protein Interactions:

The nitro group in Boc-Arg(NO2)-OH can also participate in specific protein-protein interactions. This property allows researchers to design and synthesize peptides containing NO2-Arg that can interact with specific protein targets. By studying these interactions, scientists can gain insights into various cellular processes and potentially develop novel therapeutic strategies [].

Boc-Arginine (Boc-Arg(NO2)-OH) is a derivative of the amino acid arginine, specifically modified with a nitro group at the side chain. The compound features a tert-butyloxycarbonyl (Boc) protective group on the amino group, which is commonly used in peptide synthesis to protect amine functionalities during

  • Boc-Arg(NO2)-OH, as a building block for peptides, doesn't have a direct mechanism of action. Its significance lies in the properties it confers to the final peptide molecule once incorporated.
  • The incorporated nitro group on the arginine side chain may influence the peptide's interaction with other molecules depending on the specific sequence and function of the peptide [].
  • No specific data on the safety hazards of Boc-Arg(NO2)-OH is readily available in scientific literature.
  • However, as a general guideline, it is recommended to handle all laboratory chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats [].
Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the free amine to participate in further reactions, such as peptide bond formation.
  • Nitration and Reduction: The nitro group can be reduced to an amino group under specific conditions, enabling the synthesis of other derivatives of arginine.
  • Condensation Reactions: Boc-Arginine can react with carboxylic acids or activated esters to form peptides through amide bond formation .

Boc-Arginine has been studied for its potential biological activities, particularly in relation to its role as a precursor for bioactive peptides. It has been implicated in various physiological processes due to its structural similarity to naturally occurring arginine. Some studies suggest that derivatives of Boc-Arginine may exhibit antimicrobial properties and influence metabolic pathways related to nitric oxide production . Additionally, its utility in synthesizing peptides that modulate biological functions makes it an important compound in medicinal chemistry.

The synthesis of Boc-Arginine typically involves several steps:

  • Protection of the Amino Group: Arginine is reacted with tert-butyloxycarbonyl chloride to introduce the Boc protecting group.
  • Nitration: The protected arginine can then be nitrated using nitrating agents such as nitric acid or nitrous acid, leading to the formation of Boc-Arg(NO2)-OH.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high-purity Boc-Arginine suitable for further applications .

Boc-Arginine is widely used in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require arginine residues.
  • Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in cardiovascular and metabolic disorders.
  • Biochemical Research: Used in studies investigating protein interactions and enzyme activities due to its role as an amino acid precursor .

Research on Boc-Arginine has focused on its interactions with other biomolecules:

  • Peptide Interactions: Studies have shown that peptides containing Boc-Arginine can exhibit enhanced binding affinities for specific receptors compared to their unmodified counterparts.
  • Enzyme Substrates: It has been evaluated as a substrate for various enzymes, demonstrating how modifications influence enzymatic activity and specificity .
  • Cellular Studies: Investigations into how Boc-Arginine affects cell signaling pathways related to nitric oxide production have provided insights into its biological relevance .

Boc-Arginine shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-ArginineFmoc protecting group on the amino groupMore stable under basic conditions compared to Boc
Pbf-ArgininePbf protecting groupDifferent reactivity profile in peptide synthesis
Nitro-L-arginineNitro group without Boc protectionDirectly involved in nitric oxide pathways
N-acetyl-L-arginineAcetyl protecting groupUsed in studies related to acetylation effects

Boc-Arginine's unique combination of protective groups and functional modifications allows it to maintain stability while providing reactivity necessary for peptide synthesis, distinguishing it from other derivatives .

The compound’s backbone consists of an L-arginine scaffold with two critical modifications:

  • Boc Protection: A tert-butoxycarbonyl group attached to the α-amino nitrogen, preventing undesired reactions during coupling steps.
  • Nitro Protection: A nitro group (-NO₂) on the guanidino side chain, stabilizing the positively charged guanidinium moiety under acidic conditions.

The stereochemistry is defined by the (2S)-configuration, ensuring compatibility with biological systems.

Historical Development in Peptide Chemistry

The Boc group, introduced in the 1950s, revolutionized peptide synthesis by enabling stepwise chain elongation. However, arginine’s guanidino group posed challenges due to its reactivity. Early protecting groups like tosyl (Tos) and dibenzyloxycarbonyl (di-Boc) often led to δ-lactam formation, a major side reaction.

The NO₂ group emerged as a superior alternative in the 2000s, particularly after studies demonstrated its ability to suppress δ-lactam formation and enhance stability in polar solvents like DMF and N-butylpyrrolidone (NBP). A 2020 study revisited NO₂ protection, highlighting its compatibility with sonochemical deprotection methods and mild acidic conditions (e.g., SnCl₂ in 2-MeTHF).

Role in Modern Organic Synthesis

Boc-Arg(NO₂)-OH is integral to SPPS due to its orthogonality with other protecting groups. Key applications include:

  • Solid-Phase Peptide Synthesis: Enables sequential coupling of amino acids while minimizing side reactions.
  • Fragment Condensation: Stabilizes protected peptide fragments for later assembly.
  • Bioactive Peptide Production: Facilitates synthesis of arginine-rich peptides used in pharmaceuticals and diagnostics.

X-ray Crystallography Data

N-tert-Butoxycarbonyl-Nω-nitro-L-arginine exhibits well-defined crystalline characteristics that have been extensively characterized through X-ray diffraction studies [4] [9]. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters that reflect its molecular geometry and intermolecular interactions [4]. The crystallographic analysis reveals that the molecule adopts a conformation where the tert-butoxycarbonyl protecting group maintains its characteristic spatial orientation relative to the amino acid backbone [9].

Structural investigations conducted on related nitroarginine derivatives have demonstrated that the nitro group attachment to the guanidine moiety significantly influences the overall molecular packing within the crystal lattice [9]. The X-ray crystallographic studies indicate that the compound exhibits hydrogen bonding networks between adjacent molecules, particularly involving the carboxyl group and the protected amino terminus [9] [11]. These intermolecular interactions contribute to the stability of the crystalline form and influence the compound's physical properties.

The bond lengths and angles determined from crystallographic analysis show that the guanidine group maintains planarity despite the presence of the nitro substitution [9]. The tert-butoxycarbonyl group adopts its typical tetrahedral geometry around the central carbon atom, with the carbonyl oxygen oriented to minimize steric interactions [11]. The overall molecular conformation demonstrates the characteristic L-configuration of the amino acid with minimal deviation from standard arginine geometry [4].

Tautomeric Forms and Electronic Configuration

The nitroguanidine moiety in N-tert-Butoxycarbonyl-Nω-nitro-L-arginine exhibits complex tautomeric behavior that significantly influences its chemical properties and reactivity [15] [16]. Quantum chemical calculations have demonstrated that the nitro group can exist in multiple tautomeric forms, with the nitro form being the most thermodynamically stable under standard conditions [15].

The electronic configuration analysis reveals that the compound can undergo nitro-aci-nitro tautomerism, where the nitro group can convert to the corresponding aci-nitro form under specific conditions [15]. This tautomeric equilibrium is particularly sensitive to pH changes and solvent polarity [15] [16]. Computational studies indicate that the enamine tautomer represents the most preferred state in neutral conditions, existing in both E and Z geometrical isomers [15].

The presence of the nitro group creates a push-pull electronic effect throughout the guanidine system, resulting in dynamic equilibrium between different tautomeric forms [15]. The energy barriers for rotation across double bonds in the nitroguanidine system are approximately 14 kilocalories per mole in solvent conditions, indicating relatively facile interconversion between isomeric forms [15]. Under acidic conditions, the aci-nitro form becomes more accessible, though it remains approximately 13 kilocalories per mole less stable than the nitro form in gas phase conditions [15].

Spectroscopic Profiles

FT-IR and UV-VIS Absorption Characteristics

The infrared spectroscopic profile of N-tert-Butoxycarbonyl-Nω-nitro-L-arginine displays characteristic absorption bands that provide definitive identification of functional groups present in the molecule [18] [20]. The spectrum exhibits strong absorption bands corresponding to the carbonyl stretching vibrations of both the carboxyl group and the tert-butoxycarbonyl protecting group [20] [22].

Key infrared absorption characteristics include the carboxyl carbonyl stretch appearing at approximately 1778 wavenumbers, while the tert-butoxycarbonyl carbonyl group absorbs at around 1721 wavenumbers [20]. The nitro group contributes distinctive absorption patterns with asymmetric and symmetric stretching vibrations appearing in the characteristic nitro compound region [20]. Additional significant bands include nitrogen-hydrogen stretching vibrations around 3325 wavenumbers and carbon-hydrogen stretching modes appearing between 2940 and 2859 wavenumbers [20].

Ultraviolet-visible spectroscopic analysis reveals absorption maxima that are characteristic of nitroarginine derivatives [26] [28]. The compound exhibits absorption bands in the ultraviolet region, with the nitro group contributing to electronic transitions that appear around 232 nanometers [27]. The chromophoric properties arise primarily from the nitroguanidine system, which undergoes n→π* and π→π* electronic transitions [29] [30].

The UV-visible absorption spectrum demonstrates wavelength-dependent intensity variations that correlate with the electronic configuration of the nitro functional group [30]. Studies on related nitro compounds have shown that the absorption maximum can range from 170 to 270 nanometers depending on the molecular structure and substitution patterns [30]. The intensity and wavelength of absorption are highly dependent on the electronic environment surrounding the nitro group [30].

Spectroscopic ParameterValueReference
Carboxyl C=O stretch~1778 cm⁻¹ [20]
Boc C=O stretch~1721 cm⁻¹ [20]
N-H stretch~3325 cm⁻¹ [20]
UV λmax~232 nm [27]

¹H/¹³C NMR Spectral Signatures

The proton nuclear magnetic resonance spectrum of N-tert-Butoxycarbonyl-Nω-nitro-L-arginine provides detailed structural information through characteristic chemical shift patterns and coupling relationships [33] [35]. The spectrum recorded in deuterated dimethyl sulfoxide shows well-resolved signals for all proton environments within the molecule [35] [36].

The tert-butyl protons of the protecting group appear as a characteristic singlet at approximately 1.45 parts per million, integrating for nine protons [33] [37]. The alpha proton of the amino acid backbone resonates around 4.2 parts per million as a complex multiplet due to coupling with adjacent methylene protons [37]. The methylene protons of the arginine side chain appear as overlapping multiplets between 1.6 and 3.4 parts per million [33].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with distinct resonances for each carbon environment [36] [37]. The carbonyl carbons appear in the characteristic downfield region, with the carboxyl carbon resonating around 174 parts per million and the tert-butoxycarbonyl carbonyl carbon at approximately 156 parts per million [37] [38].

The guanidine carbon bearing the nitro substitution exhibits a characteristic chemical shift that reflects the electron-withdrawing effect of the nitro group [37]. The tert-butyl carbons appear as expected around 28 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million [37] [38]. The methylene carbons of the arginine side chain display chemical shifts consistent with their positions relative to the electronegative nitrogen atoms [38].

NMR ParameterChemical Shift (ppm)Reference
Boc CH₃ (¹H)~1.45 [33] [37]
α-H (¹H)~4.2 [37]
COOH (¹³C)~174 [37] [38]
Boc C=O (¹³C)~156 [37] [38]
Boc C(CH₃)₃ (¹³C)~80 [37] [38]

Physicochemical Stability

Solvent Compatibility in DMF and NBP Systems

N-tert-Butoxycarbonyl-Nω-nitro-L-arginine demonstrates exceptional stability in N,N-dimethylformamide and N-butylpyrrolidone solvent systems, representing a significant advantage over other arginine protecting group strategies [40] [41]. Comprehensive stability studies conducted over extended periods have shown that the compound maintains complete integrity in both solvent systems for at least ten days under ambient conditions [40].

Comparative analysis with alternative protecting group derivatives reveals that the nitro-protected arginine exhibits superior stability characteristics [40]. While bis-tert-butoxycarbonyl arginine derivatives show degradation over time in both N,N-dimethylformamide and N-butylpyrrolidone, the nitro derivative maintains 100% purity throughout the testing period [40]. The stability profile remains consistent across both solvent systems, with no detectable decomposition products observed [40].

Temperature-dependent stability studies at 45 degrees Celsius in the presence of coupling reagents demonstrate continued excellent stability [40]. The compound shows complete resistance to decomposition under conditions commonly employed in peptide synthesis protocols [40]. This thermal stability in polar aprotic solvents makes the compound particularly suitable for extended reaction sequences where prolonged exposure to elevated temperatures may be required [40] [43].

The solubility characteristics in these solvent systems support practical synthetic applications [7] [41]. The compound exhibits good solubility in N,N-dimethylformamide and moderate solubility in N-butylpyrrolidone, facilitating its use in various synthetic protocols [7]. Additional solubility has been reported in water with acetic acid and in methanol under heated conditions [7] [41].

Solvent SystemStability PeriodPurity RetentionReference
DMF10 days100% [40]
NBP10 days100% [40]
DMF at 45°CExtendedComplete [40]
NBP at 45°CExtendedComplete [40]

Thermal Degradation Pathways

The thermal decomposition behavior of N-tert-Butoxycarbonyl-Nω-nitro-L-arginine involves multiple degradation pathways that reflect the distinct thermal stabilities of its constituent functional groups [47]. The compound exhibits a melting point of approximately 257 degrees Celsius, indicating substantial thermal stability under normal handling conditions [45] [8].

The primary thermal degradation pathway involves the decomposition of the tert-butoxycarbonyl protecting group, which typically occurs through fragmentation to yield carbon dioxide, isobutylene, and the corresponding amine [48] [49]. This deprotection mechanism becomes significant at temperatures above 150 degrees Celsius, though reaction rates remain relatively slow until temperatures exceed 200 degrees Celsius [48] [47].

The nitro functional group contributes a secondary degradation pathway that becomes prominent at elevated temperatures [53] [54]. Nitro group decomposition typically involves complex radical mechanisms that can lead to the formation of various nitrogen oxides and organic fragments [53] [56]. The thermal stability of nitro compounds is generally reduced in the presence of metal ion contamination or acidic conditions [53] [58].

Thermogravimetric analysis reveals that the decomposition occurs in distinct stages corresponding to the different functional group stabilities [52]. The initial weight loss corresponds to deprotection of the tert-butoxycarbonyl group, followed by decomposition of the nitroguanidine system at higher temperatures . The activation energy for the thermal decomposition process has been determined to be substantial, indicating that significant thermal input is required to initiate degradation [54].

The thermal degradation products include carbon dioxide from decarboxylation reactions, various nitrogen oxides from nitro group decomposition, and hydrocarbon fragments from the tert-butyl group [48] [53]. Under controlled heating conditions, the primary decomposition pathway favors the clean removal of protecting groups without extensive fragmentation of the amino acid backbone [47] [48].

Degradation ParameterTemperature RangeProcessReference
Boc deprotection onset~150°CFragmentation [48]
Melting point257°CPhase transition [45]
Significant decomposition>200°CMultiple pathways [47] [48]
Nitro group stabilityVariableRadical mechanisms [53]

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2188-18-3

General Manufacturing Information

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types